molecular formula C9H5Cl2NO3S B2369983 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride CAS No. 1263215-06-0

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride

Cat. No. B2369983
CAS RN: 1263215-06-0
M. Wt: 278.1
InChI Key: RGTYWFCIDADHDK-UHFFFAOYSA-N
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Description

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO3S. It has a molecular weight of 278.11 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride is characterized by the presence of a 1,2-oxazole ring, a phenyl group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis of New Derivatives

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride has been used in the synthesis of various organic compounds. For instance, derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole were synthesized using amidophenacylating reagents. These compounds were converted into 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, which were then used to prepare corresponding sulfonamides (Kornienko et al., 2014).

Heterocyclic Sulfonyl Derivatives

In another study, heterocyclic compounds like 2,3-Diphenylpyrazine and 2-methyl-4,5-diphenyl oxazole reacted with chlorosulfonic acid to yield various sulfonyl chlorides. These chlorides were then condensed with nucleophiles to create a range of derivatives (Cremlyn et al., 1985).

Cytotoxicity Evaluation

A study evaluated the cytotoxicity of compounds containing the 4-(phenylsulfonyl)phenyl fragment, including a 1,3-oxazol-5(4H)-one and a 1,3-oxazole with a p-tolyl group. These compounds were characterized using various spectral methods and their toxicological profiles were assessed (Apostol et al., 2019).

Optically Active Heterocyclic Polyimides

In the field of polymer science, (-)-Camphor-10-sulfonyl chloride, a compound related to 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride, was used to synthesize optically active heterocyclic polyimides. These polymers exhibited optical activity and thermal stability, indicating potential applications in material science (Mallakpour et al., 2001).

Future Directions

The future research directions for 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride and its derivatives could involve exploring their potential biological activities and developing new synthesis methods .

properties

IUPAC Name

4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-8(6-4-2-1-3-5-6)12-15-9(7)16(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYWFCIDADHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride

CAS RN

1263215-06-0
Record name 4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride
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